L-Thyroxine-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

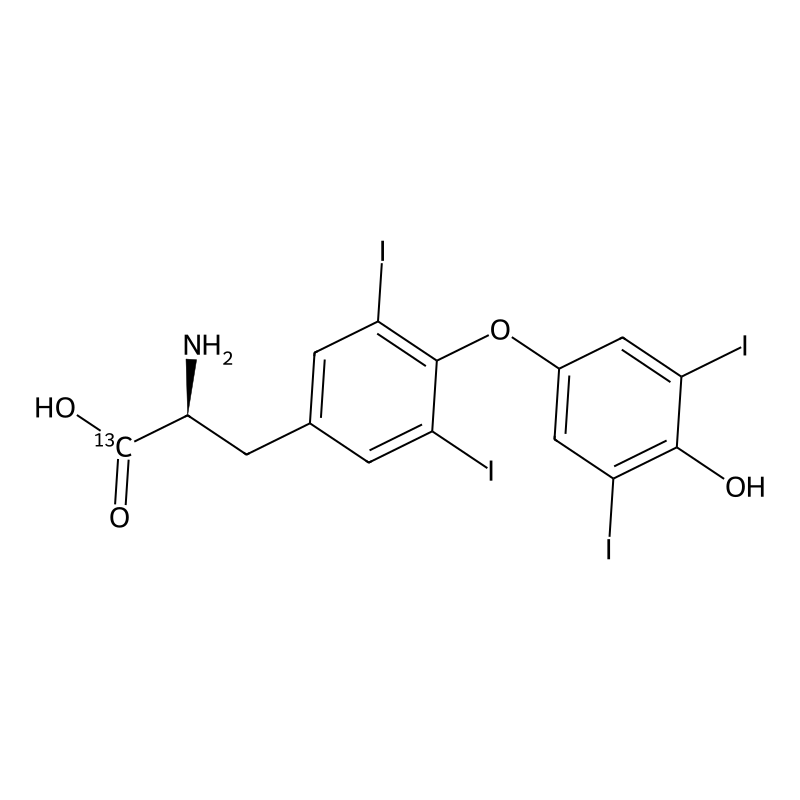

L-Thyroxine-13C6 is a stable isotope-labeled form of L-thyroxine, a critical thyroid hormone involved in regulating metabolism, growth, and development. The compound has a molecular formula of C15H11I4NO4, where the "13C6" designation indicates that six carbon atoms are isotopically labeled with carbon-13, allowing for enhanced tracking in metabolic studies and research applications. L-Thyroxine itself is the biologically active form of thyroxine, primarily synthesized in the thyroid gland and crucial for maintaining normal physiological functions.

- L-Thyroxine-13C6 is likely to have similar safety hazards as L-thyroxine, which can cause side effects like tremors, anxiety, and irregular heartbeat at high doses [].

- However, due to its limited use in research settings and typically small quantities, the risk of significant side effects is low.

- As with any research chemical, proper handling procedures and safety precautions should be followed.

L-Thyroxine-13C6 is a specifically isotopically labeled form of L-Thyroxine, the primary thyroid hormone. The incorporation of six $^{13}$C atoms into the molecule allows scientists to trace its fate within the body through a technique called isotope ratio mass spectrometry (IRMS) []. This specific application makes L-Thyroxine-13C6 a valuable tool for various scientific research areas related to thyroid function.

In Vitro Studies of Cellular Uptake and Metabolism

L-Thyroxine-13C6 can be used in in vitro studies to investigate the cellular uptake and metabolism of thyroid hormone by various cell types. By comparing the isotopic composition of the administered L-Thyroxine-13C6 with the metabolites produced by the cells, researchers can gain insights into the specific pathways involved in thyroid hormone action []. This information is crucial for understanding the mechanisms of thyroid hormone regulation at the cellular level.

Investigating Absorption, Distribution, and Elimination of Thyroid Hormone

L-Thyroxine-13C6 can be administered to research subjects to study the absorption, distribution, and elimination of thyroid hormone in vivo. By measuring the isotopic enrichment in blood, tissues, and excreta over time, scientists can determine the pharmacokinetic profile of L-Thyroxine-13C6. This information helps assess factors affecting thyroid hormone bioavailability and identify potential drug interactions that may alter its metabolism [].

Recent studies detail efficient one-pot synthesis methods that enhance yield and reduce steps in the production process .

L-Thyroxine-13C6 exhibits biological activities similar to those of native L-thyroxine. It plays a significant role in:

- Metabolic Regulation: Influences basal metabolic rate and energy expenditure.

- Growth and Development: Essential for normal growth processes, particularly in developing organisms.

- Neurological Function: Impacts cognitive function and mood regulation by modulating neurotransmitter systems.

Studies have shown that the isotopic labeling does not significantly alter the biological activity compared to unlabelled L-thyroxine.

L-Thyroxine-13C6 has several applications, particularly in research:

- Metabolic Studies: Used as a tracer in metabolic pathways to study thyroid hormone metabolism.

- Pharmacokinetic Research: Helps in understanding the absorption, distribution, metabolism, and excretion of thyroid hormones.

- Clinical Diagnostics: Assists in developing assays for measuring thyroid hormone levels in biological samples.

Its stable isotope nature allows for precise tracking in various experimental conditions.

Interaction studies involving L-Thyroxine-13C6 focus on its binding affinity with various proteins and enzymes:

- Thyroid Hormone Receptors: Binding studies reveal how L-Thyroxine-13C6 interacts with nuclear receptors to exert its effects on gene expression.

- Transport Proteins: Investigations into how it binds to transport proteins like thyroxine-binding globulin provide insights into its bioavailability and distribution.

- Enzyme Interactions: Studies on its role as a substrate for deiodinases help elucidate its metabolic pathways .

These interactions are crucial for understanding its physiological roles and therapeutic potentials.

L-Thyroxine-13C6 is structurally related to several other compounds that play roles in thyroid function. Here is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| L-Thyroxine | C15H11I4NO4 | Natural form; regulates metabolism |

| Triiodothyronine | C15H12I3NO4 | More potent than thyroxine; involved in metabolism |

| Reverse Triiodothyronine | C15H12I3NO4 | Inactive form; acts as a regulatory molecule |

| 3,5-Diiodothyronine | C14H11I2NO4 | Active metabolite; involved in metabolic regulation |

L-Thyroxine-13C6's isotopic labeling distinguishes it from these compounds, allowing researchers to track its behavior in biological systems more effectively.